2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₅BrF₃N₀, and it has a molecular weight of 256.02 g/mol. The compound is notable for its unique combination of halogen and functional groups, which may influence its chemical reactivity and biological properties .
The reactivity of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group. Typical reactions include:
Several synthetic routes have been proposed for the preparation of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine finds potential applications in various fields:
Interaction studies involving 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine could focus on its binding affinity with various biological targets. Research on similar compounds indicates that halogenated pyridines can interact with enzymes or receptors through hydrogen bonding or π-stacking interactions. Detailed studies would be necessary to elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methoxy-4-(trifluoromethyl)pyridine | 219715-34-1 | Lacks bromine substituent |
3-Bromo-2-methoxy-4-methylpyridine | 717843-51-1 | Contains methyl group instead of trifluoromethyl |
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 | Bromine at position five |
3-Bromo-2-(trifluoromethoxy)pyridine | 1086393-00-1 | Contains trifluoromethoxy instead of methoxy |
4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | 53935681 | Different substitution pattern |
These compounds exhibit variations in their substituents which may affect their chemical properties and biological activities, highlighting the uniqueness of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine in terms of its specific halogen and functional group arrangement .
Halogenated pyridines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Their utility arises from the carbon-halogen bond, which enables diverse functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. For example, bromopyridines serve as precursors for Suzuki-Miyaura couplings, while chloropyridines undergo amination or etherification. The regioselectivity of halogenation is a key challenge, with methods such as Zincke imine intermediates and phosphine-mediated strategies addressing positional selectivity.
Table 1: Common Halogenated Pyridines and Their Applications
Compound | Key Applications | References |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Agrochemical intermediates | |
3-Bromo-pyridine | Pharmaceutical building blocks | |
2,3,5-Trichloropyridine | Herbicide synthesis |
Trifluoromethylpyridines (TFMPs) emerged as significant motifs in the mid-20th century, with the first synthesis reported in 1947. Industrial-scale production began in the 1980s, driven by demand for agrochemicals like fluazifop. Advances in vapor-phase chlorination/fluorination and cyclocondensation reactions enabled efficient TFMP synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFMP derivatives prevalent in 40% of fluorinated pesticides.
This compound (C₇H₅BrF₃NO) combines three functional groups:
Its unique substitution pattern enables applications in:
The compound belongs to the 2,3,4-trisubstituted pyridine class, characterized by:
Table 2: Substituent Effects on Pyridine Reactivity